Benzenepropanoic acid, 3-iodo-2-methyl-
Description
Benzenepropanoic acid derivatives are aromatic carboxylic acids characterized by a phenyl group attached to a three-carbon chain terminating in a carboxylic acid group. The compound 3-iodo-2-methyl-benzenepropanoic acid is a substituted derivative where an iodine atom is positioned at the benzene ring’s 3rd carbon (meta position) and a methyl group at the 2nd carbon (ortho position) of the propanoic acid chain. This substitution pattern introduces steric bulk and electronic effects due to iodine’s high atomic radius and electronegativity, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions .
Properties
Molecular Formula |
C10H11IO2 |
|---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
3-(3-iodo-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H11IO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3,(H,12,13) |
InChI Key |
QFTSGSLZDXVVLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1I)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Iodination of 2-Methylbenzenepropanoic Acid
Starting with 2-methylbenzenepropanoic acid, iodination can be achieved using iodine (I₂) and an oxidizing agent (e.g., potassium persulfate, K₂S₂O₈) in mixed acid solvents. This method mirrors industrial protocols for benzoic acid derivatives.
Mechanistic Insight : The methyl group directs iodination to the ortho and para positions. However, steric hindrance from the propanoic acid side chain may favor the meta position (C3) relative to the methyl group.
C–H Activation via Pd Catalysis
Palladium-catalyzed C–H iodination offers superior regioselectivity, particularly when coupled with directing groups.
Aliphatic Carboxyl-Directed Iodination
Hydrocinnamic acid derivatives undergo meta- or ortho-C–H iodination using 2-nitrophenyl iodides under Pd(OAc)₂ catalysis.
| Substrate | Catalyst System | Position | Yield |
|---|---|---|---|
| 2-Methylbenzenepropanoic acid | Pd(OAc)₂, AgOBz, NaOAc | C3 | 70–85% |
| N-Formyl-Gly-OH ligand | C3 | 78% |
Key Steps :
- Cyclopalladation : The aliphatic carboxyl group chelates Pd, forming a six-membered metallacycle.
- Iodine Transfer : 2-Nitrophenyl iodide acts as the iodinating agent, favoring meta-C–H activation.
Diazotization and Sandmeyer-Type Reactions
Amino-substituted precursors enable precise iodination via diazonium salt intermediates.
Synthesis from 2-Amino-5-Methylbenzenepropanoic Acid
Adapting a method for benzoic acid derivatives:
- Diazotization : 2-Amino-5-methylbenzenepropanoic acid reacts with NaNO₂/HCl at 0°C.
- Iodination : KI replaces the diazonium group, yielding 3-iodo-2-methylbenzenepropanoic acid.
| Step | Conditions | Yield |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0°C, 2h | – |
| Iodination | KI, acetone/water, 90°C, 0.5h | 85% |
Advantages :
- High regioselectivity due to the diazonium intermediate.
- Avoids competitive electrophilic substitution.
Cross-Coupling and Halogen Exchange
Though less common, coupling reactions can introduce iodine indirectly.
Suzuki-Miyaura Coupling
A brominated precursor (e.g., 3-bromo-2-methylbenzenepropanoic acid) undergoes transmetallation with an iodide source. However, this method is limited by the availability of brominated intermediates and low iodide reactivity.
Comparative Analysis of Methods
| Method | Regioselectivity | Yield | Scalability | Purity |
|---|---|---|---|---|
| Electrophilic Iodination | Moderate | 75–80% | High | Requires recryst. |
| Pd-Catalyzed C–H Activation | Excellent | 70–85% | Moderate | Chromatography |
| Diazotization | High | 85% | Moderate | Crystallization |
| Cross-Coupling | Low | <50% | Low | Variable |
Recommendations :
- Pd-Catalyzed C–H Activation : Preferred for complex substrates with directing groups.
- Electrophilic Iodination : Cost-effective for bulk production.
- Diazotization : Ideal for small-scale, high-purity synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 3-iodo-2-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of deiodinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenepropanoic acids, while oxidation can produce carboxylic acids and reduction can result in deiodinated compounds .
Scientific Research Applications
Benzenepropanoic acid, 3-iodo-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 3-iodo-2-methyl- involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its reactivity, enabling the compound to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
The following analysis compares 3-iodo-2-methyl-benzenepropanoic acid with structurally related benzenepropanoic acid derivatives, focusing on substituent effects, bioactivity, and industrial relevance.
Substituent Effects on Physicochemical Properties
Key Observations :
- Iodine vs. tert-butyl substituents : The iodine atom in the target compound may enhance halogen bonding interactions in biological systems compared to bulky tert-butyl groups, which primarily improve steric shielding .
- Methyl group position : The 2-methyl substituent (ortho to the carboxylic acid) could hinder rotation or binding to enzymatic active sites, similar to α-ethyl substituents in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
